molecular formula C12H17N B102455 N-Phenethylideneisobutylamine CAS No. 19340-97-7

N-Phenethylideneisobutylamine

Cat. No. B102455
CAS RN: 19340-97-7
M. Wt: 175.27 g/mol
InChI Key: VWHXCMJYNTUNMV-UHFFFAOYSA-N
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Description

N-Phenethylideneisobutylamine (NBOMe) is a class of synthetic hallucinogenic drugs that has recently gained attention in the scientific community due to its potent psychoactive effects. NBOMe compounds are structurally similar to the phenethylamine class of compounds, which includes the well-known psychedelic drug mescaline. NBOMe compounds are known to be highly potent, with doses as low as a few micrograms producing significant effects. The purpose of

Mechanism Of Action

The mechanism of action of N-Phenethylideneisobutylamine compounds is not fully understood, but it is believed to involve the activation of serotonin receptors in the brain. Specifically, N-Phenethylideneisobutylamine compounds are thought to act as partial agonists at the 5-HT2A receptor, which is known to be involved in the psychedelic effects of hallucinogenic drugs.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-Phenethylideneisobutylamine compounds are similar to those of other hallucinogenic drugs, including altered perception, mood, and thought. N-Phenethylideneisobutylamine compounds are known to produce vivid visual hallucinations, as well as changes in auditory and tactile perception. Other effects may include changes in heart rate, blood pressure, and body temperature.

Advantages And Limitations For Lab Experiments

The main advantage of using N-Phenethylideneisobutylamine compounds in lab experiments is their potency, which allows for the use of smaller doses and reduces the amount of material needed for experiments. However, N-Phenethylideneisobutylamine compounds are also associated with a number of limitations, including their potential for toxicity and the lack of information on their long-term effects.

Future Directions

There are a number of potential future directions for research on N-Phenethylideneisobutylamine compounds, including the development of new psychoactive drugs based on their structure, the investigation of their potential therapeutic uses, and the development of new analytical methods for their detection and quantification. Additionally, more research is needed to understand the long-term effects of N-Phenethylideneisobutylamine compounds on the brain and behavior, as well as their potential for abuse and addiction.
Conclusion:
In conclusion, N-Phenethylideneisobutylamine compounds are a class of synthetic hallucinogenic drugs that have gained attention in the scientific community due to their potent psychoactive effects. While there is still much to learn about their mechanism of action and long-term effects, N-Phenethylideneisobutylamine compounds have a number of potential applications in scientific research and may hold promise for the development of new psychoactive drugs.

Synthesis Methods

N-Phenethylideneisobutylamine compounds are typically synthesized using a combination of chemical reactions, including condensation and reduction. The starting materials for the synthesis are typically commercially available and relatively inexpensive. The synthesis of N-Phenethylideneisobutylamine compounds is relatively straightforward and can be completed in a laboratory setting with moderate technical expertise.

Scientific Research Applications

N-Phenethylideneisobutylamine compounds have been used in a variety of scientific research applications, including studies on the structure-activity relationships of hallucinogenic compounds and the development of new psychoactive drugs. N-Phenethylideneisobutylamine compounds have also been used in studies on the effects of hallucinogens on the brain and behavior.

properties

CAS RN

19340-97-7

Product Name

N-Phenethylideneisobutylamine

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

N-(2-methylpropyl)-1-phenylethanimine

InChI

InChI=1S/C12H17N/c1-10(2)9-13-11(3)12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3

InChI Key

VWHXCMJYNTUNMV-UHFFFAOYSA-N

SMILES

CC(C)CN=C(C)C1=CC=CC=C1

Canonical SMILES

CC(C)CN=C(C)C1=CC=CC=C1

synonyms

2-Methyl-N-[(E)-1-phenylethylidene]-1-propanamine

Origin of Product

United States

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